molecular formula C13H16N2O5S B1582070 4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid CAS No. 3169-21-9

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid

Cat. No.: B1582070
CAS No.: 3169-21-9
M. Wt: 312.34 g/mol
InChI Key: BMSZNBNGDJDEOC-UHFFFAOYSA-N
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Description

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid is a chemical compound with the molecular formula C13H16N2O5S. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

Variamine Blue B Sulfate, also known as 4-Amino-4’-methoxydiphenylamine Sulfate or 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1), is primarily used as a chromogenic reagent . It is often used in assays that require the detection of an oxidizing component .

Mode of Action

The mode of action of Variamine Blue B Sulfate involves its interaction with the oxidizing component in the assay. The compound undergoes a color change upon interaction with the oxidizing component, which can be detected spectrophotometrically . This color change is indicative of the presence and quantity of the oxidizing component in the sample.

Biochemical Pathways

Variamine Blue B Sulfate is involved in redox reactions, acting as a redox indicator . In the presence of an oxidizing agent, Variamine Blue B Sulfate is oxidized, leading to a change in its color. This change can be used to quantify the amount of the oxidizing agent in a sample.

Result of Action

The primary result of Variamine Blue B Sulfate’s action is the generation of a color change in response to the presence of an oxidizing agent. This allows for the quantification of the oxidizing agent in a sample, providing valuable information for various biochemical assays .

Biochemical Analysis

Biochemical Properties

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .

Cellular Effects

The effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression, ultimately influencing cell behavior and function .

Temporal Effects in Laboratory Settings

The temporal effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and necrosis . These findings highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of key metabolic enzymes, such as dehydrogenases and oxidases, thereby affecting the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, impacting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, it has been observed to interact with membrane transporters, enabling its uptake into cells and distribution to target sites .

Subcellular Localization

The subcellular localization of 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

The synthesis of 4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid involves several synthetic routes and reaction conditions. One method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product . Industrial production methods may vary, but they generally involve similar synthetic strategies to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid, DMF, and acetal . Major products formed from these reactions include N2-aryl-4-methoxybenzene-1,2-diamines and 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in medical research for its potential therapeutic properties, in environmental research for its role in pollution control, and in industrial research for its use in manufacturing processes. Additionally, it is used in the synthesis of various benzimidazole derivatives, which are important for applications in optoelectronic materials .

Comparison with Similar Compounds

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid can be compared with other similar compounds such as 1,4-Benzenediamine (p-Phenylenediamine) and N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZNBNGDJDEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073316
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6254-98-4, 3169-21-9
Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azosalt A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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